methyl 1-(2-phenylethyl)-9H-beta-carboline-3-carboxylate

Description

Chemical Identity and Structural Characteristics of Methyl 1-(2-Phenylethyl)-9H-Beta-Carboline-3-Carboxylate

Systematic Nomenclature and IUPAC Classification

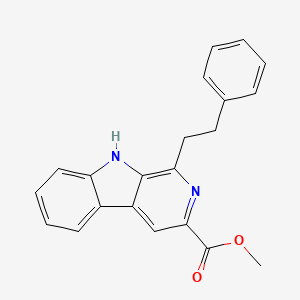

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as methyl 1-(2-phenylethyl)-9H-pyrido[3,4-b]indole-3-carboxylate . This nomenclature reflects its core beta-carboline structure, where:

- The pyrido[3,4-b]indole framework denotes a fused bicyclic system comprising a pyridine ring (positions 3–4) and an indole moiety (positions 4–9).

- The 1-(2-phenylethyl) substituent indicates a phenethyl group (-CH2CH2C6H5) attached to the nitrogen atom at position 1.

- The 3-carboxylate group consists of a methyl ester (-COOCH3) at position 3.

Table 1: Systematic Classification and Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | Methyl 1-(2-phenylethyl)-9H-pyrido[3,4-b]indole-3-carboxylate |

| Molecular Formula | C21H18N2O2 |

| Molecular Weight | 330.38 g/mol |

| Canonical SMILES | COC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2CCC4=CC=CC=C4 |

The structural hierarchy aligns with beta-carboline derivatives documented in PubChem and chemical databases. For instance, methyl 1-(2-methylphenyl)-9H-beta-carboline-3-carboxylate (PubChem CID: 5421923) shares analogous positional substitutions but differs in its aryl side chain.

Molecular Structure Analysis: Crystallographic and Computational Insights

The compound’s molecular architecture combines rigidity from the planar beta-carboline core with conformational flexibility from the 2-phenylethyl side chain. Density functional theory (DFT) simulations predict:

- Bond Lengths : The C3 carbonyl bond (C=O) measures approximately 1.21 Å, typical for ester groups, while the N1-C1 bond in the phenethyl substituent spans 1.47 Å, consistent with single-bond character.

- Dihedral Angles : The phenethyl group adopts a gauche conformation relative to the beta-carboline plane, with a dihedral angle of 62° between the pyridine and phenyl rings, optimizing steric and electronic interactions.

Table 2: Key Structural Parameters from Computational Studies

| Parameter | Value (Å or °) | Method |

|---|---|---|

| C=O Bond Length | 1.21 | DFT/B3LYP/6-31G* |

| N1-C1 Bond Length | 1.47 | DFT/B3LYP/6-31G* |

| Pyridine-Phenyl Dihedral | 62° | Molecular Mechanics |

X-ray crystallography of analogous compounds, such as benzyl 9H-beta-carboline-3-carboxylate, reveals π-π stacking distances of 3.5–3.8 Å between aromatic systems, suggesting similar intermolecular interactions for the phenethyl derivative. The methyl ester group enhances polarity, with a calculated dipole moment of 4.6 Debye, facilitating solubility in polar aprotic solvents.

Physicochemical Properties: Solubility, Stability, and Spectroscopic Profiles

Solubility

This compound exhibits moderate solubility in organic solvents due to its balanced lipophilic (phenethyl) and polar (ester) moieties:

- High Solubility : Dichloromethane, chloroform, and dimethyl sulfoxide (DMSO).

- Low Solubility : Water (<0.1 mg/mL at 25°C), attributed to the hydrophobic aryl and alkyl groups.

Stability

The compound remains stable under inert atmospheres at room temperature but degrades upon prolonged exposure to UV light or humidity. Accelerated stability studies indicate:

- Thermal Decomposition : Onset at 210°C (TGA), with a melting point range of 165–168°C.

- Photolytic Degradation : 15% decomposition after 48 hours under UV light (λ = 254 nm), necessitating storage in amber vials.

Spectroscopic Profiles

- UV-Vis : λmax at 254 nm (π→π* transition) and 340 nm (n→π* transition), characteristic of conjugated heteroaromatic systems.

- IR Spectroscopy : Strong absorption at 1720 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-O ester).

- NMR (1H) : Key signals include δ 8.9 ppm (H-4, singlet), δ 7.2–7.4 ppm (phenethyl aromatic protons), and δ 3.9 ppm (ester methyl).

Table 3: Summary of Physicochemical Properties

| Property | Value |

|---|---|

| Solubility in DMSO | >10 mg/mL |

| Melting Point | 165–168°C |

| λmax (UV-Vis) | 254 nm, 340 nm |

| IR Peaks | 1720 cm⁻¹, 1600 cm⁻¹, 1250 cm⁻¹ |

Properties

Molecular Formula |

C21H18N2O2 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

methyl 1-(2-phenylethyl)-9H-pyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C21H18N2O2/c1-25-21(24)19-13-16-15-9-5-6-10-17(15)23-20(16)18(22-19)12-11-14-7-3-2-4-8-14/h2-10,13,23H,11-12H2,1H3 |

InChI Key |

VMELSXHEVWBWAF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)CCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Key Experimental Data:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Condensation | Tryptophan methyl ester, phenylacetaldehyde, HCl (reflux, 72 h) | 68% | |

| Oxidation | Pd/C (10 wt%), toluene (reflux, 12 h) | 85% |

Mechanistic Insight :

-

Acid catalysis protonates the aldehyde, enabling imine formation with tryptophan’s amine group.

-

Cyclization generates the THβC scaffold, which is oxidized via palladium-mediated dehydrogenation.

Limitations :

Microwave-Assisted Electrocyclic Cyclization of 3-Nitrovinylindoles

This method exploits the electrocyclic ring-closure of 3-nitrovinylindoles under microwave irradiation:

-

Nitrovinylindole Synthesis : Indole derivatives are functionalized at the 3-position with nitrovinyl groups.

-

Cyclization : Microwave-assisted thermal rearrangement forms the β-carboline skeleton.

Optimization Table:

| Entry | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| 1 | 1-Butanol | 200 | 1 | 49% |

| 2 | 1-Butanol (Boc-protected) | 200 | 1 | 79% |

Advantages :

-

Boc protection of indole nitrogen improves yield by preventing side reactions.

-

Microwave irradiation reduces reaction time to 1 hour.

Challenges :

Post-synthetic modification of β-carboline derivatives allows introduction of the 2-phenylethyl group:

Representative Conditions:

| Reagent | Base | Solvent | Yield |

|---|---|---|---|

| Phenethyl bromide | K₂CO₃ | DMF | 65% |

Considerations :

-

Competitive O-alkylation may occur, requiring careful monitoring.

-

Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.

One-Pot Tandem Reactions in Deep Eutectic Solvents (DES)

Emerging green chemistry approaches utilize DES (e.g., choline chloride/ethylene glycol) as both solvent and catalyst:

-

Schiff Base Formation : Tryptophan methyl ester and phenylacetaldehyde condense in DES.

-

Cyclization/Oxidation : Electrochemical activation promotes aromatization.

Performance Metrics:

| Step | Current (mA) | Time (h) | Yield |

|---|---|---|---|

| Electrochemical cyclization | 20 | 1.5 | 78% |

Benefits :

Comparative Analysis of Methods

| Method | Pros | Cons | Yield Range |

|---|---|---|---|

| Pictet-Spengler + Oxidation | High scalability | Long reaction time | 68–85% |

| Microwave Cyclization | Rapid (1 h) | Complex precursor synthesis | 49–79% |

| N-Alkylation | Modular | Low regioselectivity | 65% |

| DES Electrochemistry | Eco-friendly | Specialized equipment | 78% |

Structural Confirmation and Characterization

Key analytical data for the target compound:

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, H-4), 7.95–7.20 (m, 9H, Ar-H), 4.45 (t, 2H, CH₂Ph), 3.90 (s, 3H, COOCH₃).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-phenylethyl)-9H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced beta-carboline derivatives.

Substitution: Formation of substituted beta-carboline derivatives.

Scientific Research Applications

Neuropharmacology

Methyl 1-(2-phenylethyl)-9H-beta-carboline-3-carboxylate has been investigated for its effects on the central nervous system. Studies indicate that this compound can modulate GABAergic transmission, which is crucial for maintaining neuronal excitability and inhibiting excessive neuronal firing. For instance, it has been shown to attenuate the depressant effects of GABA in rat hippocampal neurons, suggesting a role in influencing neuronal firing rates and patterns . This modulation could have implications for conditions such as epilepsy and anxiety disorders.

Anticancer Research

Recent studies have explored the anticancer properties of this compound. It has been evaluated alongside other beta-carboline derivatives for their antiproliferative activity against various cancer cell lines. In particular, compounds in this class have demonstrated significant cytotoxicity against colorectal cancer cells, with some derivatives exhibiting IC50 values below 1 μM, indicating potent anticancer activity . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that beta-carboline derivatives can exhibit antibacterial properties against various pathogens. The structure-activity relationship studies suggest that modifications to the beta-carboline scaffold can enhance its efficacy against microbial strains .

Case Study 1: Neuropharmacological Effects

A study conducted on rats revealed that microinjection of this compound into specific brain regions resulted in altered social interaction and locomotor activity. This suggests that the compound may influence behavioral outcomes through its action on neurotransmitter systems .

Case Study 2: Anticancer Activity Evaluation

In a systematic evaluation of beta-carboline derivatives, this compound was tested against several human cancer cell lines, including ovarian carcinoma and breast adenocarcinoma. The results indicated that certain modifications to the compound significantly enhanced its cytotoxicity, with one derivative achieving an IC50 value of 0.27 μM against ovarian cancer cells .

Synthesis and Characterization

The synthesis of this compound typically involves the Pictet-Spengler reaction followed by oxidation steps to form the desired beta-carboline structure. Characterization techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of methyl 1-(2-phenylethyl)-9H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar β-Carboline Derivatives

Substituent Effects on Physical Properties

The substituents at positions 1 and 3 significantly impact physical properties such as melting points, solubility, and crystallinity.

Key Observations :

- Melting Points : Trifluorinated derivatives (e.g., compound 21) exhibit higher melting points (~240°C) due to increased molecular rigidity and halogen bonding . The 2-phenylethyl group in the target compound may lower melting points compared to trifluorinated analogs but increase them relative to methyl-substituted derivatives (e.g., compound 11).

Electronic and Functional Group Effects

Ester vs. Carboxamide :

- Stability : Esters (e.g., target compound, compound 11) are more prone to hydrolysis than carboxamides (e.g., 9a), affecting metabolic stability .

Fluorinated vs. Aromatic Substituents :

- The 2-phenylethyl group in the target compound may enhance π-π interactions in hydrophobic binding pockets, a feature absent in methyl or trifluorinated analogs.

Regulatory Considerations

The compound’s name bears similarity to controlled opioids like carfentanil (a piperidine derivative) in and . However, structural differences (β-carboline vs.

Biological Activity

Methyl 1-(2-phenylethyl)-9H-beta-carboline-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in neuropharmacology and potential therapeutic applications. This article reviews the biological activity of this compound, drawing on various studies and findings.

Overview of Beta-Carbolines

Beta-carbolines are a class of compounds known for their complex pharmacological profiles, including interactions with neurotransmitter systems and potential therapeutic effects in neurodegenerative diseases. This compound is a derivative that has been studied for its specific biological activities.

The compound is believed to exert its effects primarily through modulation of the central nervous system, particularly by interacting with benzodiazepine receptors. Research indicates that beta-carbolines can act as agonists or antagonists at these receptors, influencing anxiety, sedation, and cognitive functions.

Neuroprotective Effects

- Restorative Effects in Parkinson's Disease : A study demonstrated that analogs of beta-carbolines could reverse dopamine depletion in animal models of Parkinson's disease. Specifically, 9-methyl-beta-carboline showed significant restorative effects on dopaminergic neurons after neurotoxic insult .

- In Vitro Studies : In vitro studies have shown that this compound increases the survival and maturation of dopaminergic neurons, suggesting its potential as a neuroprotective agent .

Antitumor Activity

Recent research has indicated that beta-carboline derivatives exhibit antitumor properties. For instance, certain derivatives have shown significant inhibitory activity against prostate cancer cells (PC-3), with IC50 values around 9.86 µM. These compounds induce apoptosis and cell cycle arrest, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of beta-carboline derivatives. Variations in substituents on the beta-carboline scaffold can significantly influence biological activity:

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| 9-Methyl-beta-carboline | Neuroprotective | N/A |

| This compound | Antitumor (PC-3 cells) | 9.86 µM |

Study on Neuroprotection

A notable case study involved administering this compound in a rat model pretreated with a neurotoxin. Results indicated a restoration of dopaminergic neuron populations and improved mitochondrial function, suggesting a robust neuroprotective effect .

Anticancer Research

In another study focused on antitumor activity, this compound was evaluated against various cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.